1-Bromodifluoromethyl-2-phenyll-3-methyl-imidazoilum triflate
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Overview
Description
1-Bromodifluoromethyl-2-phenyll-3-methyl-imidazoilum triflate is a chemical compound with the molecular formula C11H10BrF2N2.CF3O3S . This compound is known for its unique structure, which includes a bromodifluoromethyl group, a phenyl group, and a methyl-imidazoilum triflate moiety. It has a molecular weight of 437.182 g/mol .
Preparation Methods
The synthesis of 1-Bromodifluoromethyl-2-phenyll-3-methyl-imidazoilum triflate involves several steps. One common method includes the reaction of 1-bromodifluoromethyl-2-phenyll-3-methyl-imidazoilum with triflic anhydride in the presence of a base such as pyridine . The reaction is typically carried out under an inert atmosphere to prevent any unwanted side reactions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-Bromodifluoromethyl-2-phenyll-3-methyl-imidazoilum triflate undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the bromodifluoromethyl group is replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can be used in coupling reactions, such as the Suzuki reaction, to form new carbon-carbon bonds.
Common reagents used in these reactions include triflic anhydride, pyridine, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Bromodifluoromethyl-2-phenyll-3-methyl-imidazoilum triflate has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the formation of complex molecules.
Biology: It can be used in the synthesis of biologically active compounds, which may have potential therapeutic applications.
Medicine: Research is ongoing to explore its potential use in drug development.
Industry: It is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromodifluoromethyl-2-phenyll-3-methyl-imidazoilum triflate involves its interaction with specific molecular targets. The bromodifluoromethyl group can act as a leaving group in substitution reactions, facilitating the formation of new bonds. The triflate moiety is known for its ability to stabilize positive charges, making it a useful intermediate in various chemical reactions .
Comparison with Similar Compounds
1-Bromodifluoromethyl-2-phenyll-3-methyl-imidazoilum triflate can be compared with other similar compounds, such as:
- 1-Chlorodifluoromethyl-2-phenyll-3-methyl-imidazoilum triflate
- 1-Iododifluoromethyl-2-phenyll-3-methyl-imidazoilum triflate
These compounds share similar structures but differ in the halogen group attached to the difluoromethyl group. The bromine atom in this compound provides unique reactivity compared to chlorine or iodine .
Properties
Molecular Formula |
C12H10BrF5N2O3S |
---|---|
Molecular Weight |
437.18 g/mol |
IUPAC Name |
1-[bromo(difluoro)methyl]-3-methyl-2-phenylimidazol-3-ium;trifluoromethanesulfonate |
InChI |
InChI=1S/C11H10BrF2N2.CHF3O3S/c1-15-7-8-16(11(12,13)14)10(15)9-5-3-2-4-6-9;2-1(3,4)8(5,6)7/h2-8H,1H3;(H,5,6,7)/q+1;/p-1 |
InChI Key |
VLZJMYMQIWRNJE-UHFFFAOYSA-M |
Canonical SMILES |
C[N+]1=C(N(C=C1)C(F)(F)Br)C2=CC=CC=C2.C(F)(F)(F)S(=O)(=O)[O-] |
Origin of Product |
United States |
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